Acetylenic Cypermethrin
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Overview
Description
Acetylenic Cypermethrin is a synthetic pyrethroid insecticide widely used in agriculture and pest control. It is known for its high efficacy against a broad spectrum of insects, including those resistant to other insecticides. The compound is characterized by its molecular formula C22H18ClNO3 and a molecular weight of 379.84 g/mol . This compound is a derivative of cypermethrin, incorporating an acetylenic group that enhances its insecticidal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetylenic Cypermethrin involves the reaction of cypermethrin with acetylene under controlled conditions. The process typically requires a catalyst, such as palladium or nickel, to facilitate the addition of the acetylenic group to the cypermethrin molecule. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide, at temperatures ranging from 50°C to 100°C .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to monitor the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Acetylenic Cypermethrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols and other reduced products.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions at elevated temperatures.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Acetylenic Cypermethrin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the reactivity of acetylenic groups and the development of new synthetic methodologies.
Biology: Employed in studies on insect physiology and the development of insect resistance mechanisms.
Medicine: Investigated for its potential use in developing new insecticidal formulations for controlling vector-borne diseases.
Industry: Utilized in the formulation of agricultural pesticides and pest control products
Mechanism of Action
Acetylenic Cypermethrin acts as a neurotoxin in insects. It disrupts the normal function of sodium channels in the nerve cell membranes, leading to prolonged depolarization and repetitive nerve impulses. This results in paralysis and eventual death of the insect. The compound also affects calcium ion channels, further enhancing its neurotoxic effects .
Comparison with Similar Compounds
Cypermethrin: The parent compound, widely used as an insecticide.
Permethrin: Another synthetic pyrethroid with similar insecticidal properties.
Deltamethrin: Known for its high potency and effectiveness against a broad range of insects.
Uniqueness of Acetylenic Cypermethrin: this compound is unique due to the presence of the acetylenic group, which enhances its insecticidal properties and provides additional reactivity for chemical modifications. This makes it a valuable compound for both practical applications and scientific research .
Properties
IUPAC Name |
[cyano-(3-phenoxyphenyl)methyl] 3-(2-chloroethynyl)-2,2-dimethylcyclopropane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO3/c1-22(2)18(11-12-23)20(22)21(25)27-19(14-24)15-7-6-10-17(13-15)26-16-8-4-3-5-9-16/h3-10,13,18-20H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVBGKXRTYDDKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C#CCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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